1-Bromo-3-isobutylthiobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(2-methylpropylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZQKZSYYUVQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682092 | |
| Record name | 1-Bromo-3-[(2-methylpropyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-06-2 | |
| Record name | 1-Bromo-3-[(2-methylpropyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 3 Isobutylthiobenzene and Its Analogues
Direct Bromination Approaches to Substituted Benzenes
The introduction of a bromine atom onto a benzene (B151609) ring is a cornerstone of organic synthesis, typically achieved through electrophilic aromatic substitution.
Electrophilic Aromatic Substitution for Bromine Introduction to the Benzene Ring
Electrophilic aromatic substitution (EAS) is the most common method for preparing aryl bromides. mdpi.com This reaction involves the attack of an electrophile on the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com For bromination, molecular bromine (Br₂) is often used, but it is not electrophilic enough to react with the stable aromatic ring of benzene on its own. libretexts.orgpressbooks.pub Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is required to polarize the bromine molecule, creating a more potent electrophile (Br⁺). masterorganicchemistry.compressbooks.pub
The mechanism proceeds in two main steps:
Formation of the electrophile and attack: The Lewis acid catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species. The π electrons of the benzene ring attack this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This initial step is typically the rate-determining step of the reaction. masterorganicchemistry.com
Deprotonation: A weak base, often the FeBr₄⁻ complex formed in the initial step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated benzene product. masterorganicchemistry.comyoutube.com
Alternative brominating agents like N-bromosuccinimide (NBS) can also be employed, sometimes in conjunction with a catalyst or under specific reaction conditions to achieve the desired bromination. mdpi.com
Regioselectivity and Yield Optimization in Bromination Reactions
When the benzene ring is already substituted, the existing substituent dictates the position of the incoming electrophile. This phenomenon is known as regioselectivity. The isobutylthio group (-SCH₂CH(CH₃)₂) in a precursor like isobutylthiobenzene (B77095) is an ortho-, para-directing group. This is because the sulfur atom can donate a lone pair of electrons to the benzene ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.
However, the thioether group is also susceptible to oxidation under certain bromination conditions, which can lead to the formation of sulfoxides or sulfones. smolecule.com This can complicate the reaction and reduce the yield of the desired bromo-thioether. Therefore, optimizing the reaction conditions—such as temperature, solvent, and the choice of brominating agent and catalyst—is crucial to maximize the yield of the desired isomer and minimize side reactions. For instance, using milder conditions and carefully controlling the stoichiometry of the reactants can help to prevent over-halogenation or oxidation. smolecule.com In some cases, visible-light-driven photocatalysis has been shown to achieve high regioselectivity in the halogenation of thioanisole (B89551) derivatives, with thiyl radicals directing bromine to electron-rich sites. smolecule.com
Thioether Formation Strategies for the Isobutylthio Moiety
The formation of the carbon-sulfur (C-S) bond is another critical step in the synthesis of 1-bromo-3-isobutylthiobenzene. This can be achieved through several methods, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution with Thiolates
Nucleophilic aromatic substitution (SNA) offers a direct route to forming aryl thioethers. chemrxiv.org In this approach, a halogenated benzene derivative, such as 1,3-dibromobenzene (B47543), can be reacted with an isobutylthiolate salt (e.g., sodium isobutylthiolate). The thiolate anion acts as a nucleophile, displacing one of the bromide ions on the aromatic ring.
For an SNAr reaction to proceed, the aromatic ring must typically be "activated" by the presence of electron-withdrawing groups ortho or para to the leaving group (the halogen). nih.gov However, in the absence of strong activating groups, forcing conditions such as high temperatures may be necessary. Recent studies have shown that SNAr reactions between heteroaryl halides and thiols can proceed smoothly in dimethylacetamide (DMAc) with potassium carbonate (K₂CO₃) at temperatures ranging from room temperature to 100 °C. nih.gov The reactivity in these cases is highly dependent on the electronic nature of the aromatic system and the position of the halogen. nih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions for C-S Bond Formation
When SNAr reactions are not feasible due to low reactivity of the aryl halide, transition-metal-catalyzed cross-coupling reactions provide a powerful alternative for C-S bond formation. acsgcipr.org These methods have become increasingly important for the synthesis of thioethers. nih.gov Palladium and copper are the most commonly used metals for these transformations. rsc.org
The general mechanism for these reactions involves the oxidative addition of the aryl halide to a low-valent transition metal catalyst. acsgcipr.org This is followed by the coordination of the thiol or thiolate and subsequent reductive elimination to form the aryl thioether and regenerate the catalyst. acsgcipr.org A base is typically required to deprotonate the thiol. acsgcipr.org
Various catalytic systems have been developed to facilitate these couplings under milder conditions and with broader substrate scopes. Buchwald-Hartwig amination conditions, for example, have been adapted for C-S bond formation using palladium catalysts with specific phosphine (B1218219) ligands. acsgcipr.org Copper-catalyzed Ullmann-type couplings are also widely used. acsgcipr.org The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. acsgcipr.orgrsc.org
Convergent and Divergent Synthetic Routes to this compound
The synthesis of this compound can be approached using either a convergent or a divergent strategy.
Divergent Synthesis: A divergent approach would start with a common intermediate that is later elaborated into the final product. For example, one could begin with 1,3-dibromobenzene. A selective monosubstitution reaction with isobutylthiolate, likely under carefully controlled conditions or using a catalyst that favors single substitution, would yield this compound. Alternatively, one could start with isobutylthiobenzene and then perform a bromination reaction. As the isobutylthio group is ortho-, para-directing, this would lead to a mixture of 2-bromo- and 4-bromo-isobutylthiobenzene. Synthesizing the meta-isomer, this compound, via this route would be challenging and require a more complex, multi-step sequence, possibly involving directing group manipulation.
Convergent Synthesis: A convergent synthesis involves preparing two or more fragments of the target molecule separately and then coupling them together in the final steps. In this case, one could prepare a 3-bromophenyl-containing fragment and an isobutylthio-containing fragment. For instance, 3-bromoaniline (B18343) could be converted to a diazonium salt, which is then reacted with potassium ethyl xanthate (Sandmeyer-type reaction) followed by hydrolysis and alkylation with isobutyl bromide to form the thioether. Another convergent route could involve the palladium- or copper-catalyzed cross-coupling of 1,3-dibromobenzene with isobutylthiol.
The choice between a convergent and divergent approach depends on factors such as the availability of starting materials, the efficiency of each reaction step, and the ease of purification of the intermediates and the final product.
Application of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of aryl thioethers to mitigate the environmental impact of chemical processes. These principles focus on the use of environmentally benign solvents, catalysts, and reagents, as well as the development of energy-efficient and atom-economical reactions.
One of the primary green approaches in aryl thioether synthesis is the use of water as a solvent. researchgate.net An environmentally benign and highly selective method for the synthesis of aryl thioethers involves the coupling of thiols with arylboronic acids in water, catalyzed by copper sulfate (B86663) (CuSO₄) in the presence of sodium hydroxide (B78521) (NaOH). researchgate.net This method avoids the use of toxic organic solvents and ligands, offering a greener alternative to traditional cross-coupling reactions. researchgate.net
The development of reusable and recoverable catalysts is another cornerstone of green chemistry. Magnetically retrievable nanocatalysts, such as copper or nickel anchored on a cobalt ferrite (B1171679) (CoFe₂O₄) core functionalized with L-asparagine, have been successfully employed in the C-S cross-coupling reaction to produce diaryl thioethers. nih.gov These catalysts can be easily separated from the reaction mixture using an external magnet and reused for several cycles with minimal loss of activity, thereby reducing waste and catalyst cost. nih.gov
Furthermore, the use of odorless and stable thiol surrogates, such as xanthates (ROCS₂K), presents a greener alternative to the often malodorous and air-sensitive thiols. mdpi.com Reactions using xanthates can proceed under transition-metal-free and base-free conditions, further enhancing their green credentials. mdpi.com The optimization of reaction conditions, such as using dimethyl sulfoxide (B87167) (DMSO) as a solvent at elevated temperatures, can lead to high yields of the desired thioether. mdpi.com
The table below summarizes some green chemistry approaches applicable to the synthesis of aryl thioethers like this compound.
| Green Chemistry Approach | Catalyst/Reagent | Solvent | Key Advantages | Reference |
| Ligand-Free Copper Catalysis | CuSO₄ | Water | Avoids toxic ligands and organic solvents; environmentally benign. | researchgate.net |
| Magnetic Nanocatalyst | CoFe₂O₄@L-asparagine-Cu/Ni | Green Solvents | Easily recoverable and reusable catalyst; high efficiency. | nih.gov |
| Thiol-Free Synthesis | Xanthates (ROCS₂K) | DMSO | Uses odorless and stable thiol surrogates; can be transition-metal-free. | mdpi.com |
| Mild SNAr Reactions | K₂CO₃ | DMAc | Can proceed at room temperature to 60°C, reducing energy consumption. | rsc.org |
These examples highlight the significant strides made in developing environmentally friendly synthetic routes for aryl thioethers. The application of these principles to the synthesis of this compound can lead to more sustainable and cost-effective production processes.
Considerations for Scale-Up and Process Optimization in this compound Production
The transition from laboratory-scale synthesis to industrial-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The choice of synthetic route is paramount, with factors such as the cost and availability of starting materials, reaction yields, and the ease of product purification playing a crucial role.
For metal-catalyzed cross-coupling reactions, a key consideration is the choice and loading of the catalyst and ligands. While palladium catalysts are highly effective, their high cost can be a significant drawback on a large scale. acsgcipr.org Therefore, there is growing interest in using more abundant and less expensive base metals like copper and nickel. acsgcipr.orgthieme-connect.com Optimizing the catalyst loading to the lowest effective level is crucial to minimize costs and reduce the levels of residual metal in the final product, which is particularly important in pharmaceutical applications. acsgcipr.org
The management of by-products and waste streams is another critical aspect of process optimization. acsgcipr.org Inorganic salts generated from the use of bases need to be efficiently removed. The choice of solvent is also important; while solvents like DMSO and DMF can be effective, their high boiling points can make them difficult to remove, and their environmental impact must be considered. mdpi.comjst.go.jp The use of recyclable catalysts, as mentioned in the green chemistry section, can significantly reduce waste. nih.gov
Safety is a major concern when scaling up chemical processes. The use of highly flammable reagents like low molecular weight alkylphosphines or toxic and malodorous thiols requires stringent safety protocols and specialized equipment. acsgcipr.org The exothermic nature of some reactions also needs to be carefully managed to prevent thermal runaways.
Process optimization also involves fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and throughput while minimizing energy consumption. The development of robust purification methods, such as crystallization or distillation, is essential to obtain the product with the desired purity.
The table below outlines key considerations for the scale-up of aryl thioether synthesis.
| Consideration | Key Factors | Importance |
| Synthetic Route Selection | Cost of starting materials, reaction yield, number of steps, ease of purification. | Determines the overall economic viability of the process. |
| Catalyst and Ligand | Cost (Pd vs. Cu/Ni), catalyst loading, stability, and reusability. | Major impact on production cost and sustainability. acsgcipr.orgthieme-connect.com |
| Solvent and Base | Environmental impact, ease of removal, cost, and safety. | Affects process efficiency, safety, and environmental footprint. mdpi.comjst.go.jp |
| By-product and Waste Management | Efficient removal of inorganic salts and other by-products, potential for catalyst recycling. | Crucial for product purity and reducing environmental impact. nih.govacsgcipr.org |
| Safety | Handling of hazardous reagents (e.g., flammable phosphines, toxic thiols), management of exothermic reactions. | Paramount for ensuring a safe manufacturing process. acsgcipr.org |
| Process Parameters | Optimization of temperature, pressure, reaction time, and purification methods. | Maximizes yield, throughput, and product quality. |
By carefully addressing these considerations, a robust, safe, and economically viable process for the large-scale production of this compound can be developed.
Chemical Reactivity and Transformation of 1 Bromo 3 Isobutylthiobenzene
Reactivity at the Bromine Atom
The carbon-bromine bond on the aromatic ring is a key functional group that enables various synthetic transformations, primarily involving its substitution or its reaction with metal catalysts to form new carbon-carbon bonds.
Nucleophilic aromatic substitution (SNAr) on aryl halides typically proceeds through two main mechanisms: the addition-elimination (SNAr) mechanism and the elimination-addition (benzyne) mechanism.
The direct addition-elimination pathway requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). masterorganicchemistry.comnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon attack by the nucleophile. libretexts.org In 1-Bromo-3-isobutylthiobenzene, the isobutylthio group is not a strong electron-withdrawing group, and there are no other activating groups on the ring. Therefore, the compound is considered unactivated and is unlikely to undergo nucleophilic aromatic substitution via the addition-elimination mechanism under standard conditions. masterorganicchemistry.comstackexchange.com
Under conditions involving very strong bases, such as sodium amide (NaNH₂) or potassium amide (KNH₂), unactivated aryl halides can undergo substitution via the elimination-addition, or benzyne (B1209423), mechanism. stackexchange.comlibretexts.orggovtpgcdatia.ac.in This pathway begins with the base abstracting a proton from a carbon atom adjacent (ortho) to the bromine-bearing carbon. masterorganicchemistry.com This is followed by the elimination of the bromide ion to form a highly reactive benzyne intermediate. libretexts.orgpearson.com The nucleophile then attacks one of the two carbons of the benzyne's triple bond. masterorganicchemistry.com
For this compound, deprotonation can occur at either the C2 or C4 position, leading to the same 3-isobutylthiobenzyne intermediate. The subsequent nucleophilic attack on this unsymmetrical benzyne can occur at either C1 or C2. Inductive effects from the substituent influence the regioselectivity of the nucleophilic attack, which tends to occur in a way that places the resulting negative charge closer to the electron-withdrawing group. masterorganicchemistry.com This results in a mixture of substitution products, a phenomenon known as cine substitution, where the incoming nucleophile does not necessarily attach to the carbon that the leaving group originally occupied. govtpgcdatia.ac.in
The bromine atom in this compound makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. These reactions typically employ palladium or nickel catalysts. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The thioether group is generally well-tolerated under Suzuki coupling conditions. The corresponding boronic acid, 3-(isobutylthio)phenylboronic acid, is a known compound, indicating the viability of using this compound in Suzuki reactions to form biaryl structures or connect to other organic fragments. sigmaaldrich.comsigmaaldrich.com
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst with an amine base. organic-chemistry.orglibretexts.orgmdpi.com Aryl bromides are common substrates for this reaction. acs.orgrsc.org The reactivity order for halides is generally I > Br > Cl. mdpi.com The electronic properties of substituents on the aryl bromide can influence the reaction, with electron-withdrawing groups sometimes enhancing reactivity. acs.org
Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is highly versatile, allowing for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org Palladium catalysts are often preferred for their higher yields and functional group tolerance. wikipedia.org
Table 1: Overview of Transition-Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst | Typical Base/Additives | Product Type |
|---|---|---|---|---|
| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Biaryls, Aryl-alkenes |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Amines (e.g., Et₃N, piperidine) | Arylalkynes, Enynes |
| Negishi | Organozinc (e.g., R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | Often no base required | Biaryls, Alkylated arenes |
The catalytic cycles of the cross-coupling reactions mentioned above are fundamentally composed of three main steps: oxidative addition, transmetalation, and reductive elimination. The aryl bromide, this compound, participates directly in the first and last of these steps.
Oxidative Addition: This is the initial step of the catalytic cycle where the low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of the aryl bromide. chemrxiv.orgrsc.org This process involves the oxidation of the metal center (e.g., Pd(0) to Pd(II)) and the formation of a new organometallic complex, Aryl-Pd(II)-Br. uwindsor.carsc.org The mechanism of oxidative addition can be complex, potentially proceeding through concerted, SN2-like, or radical pathways, depending on the specific substrate, ligands, and reaction conditions. chemrxiv.orgresearchgate.net For aryl halides, the reaction rate generally follows the trend of C-I > C-Br > C-Cl, consistent with bond strength. uwindsor.ca
Reductive Elimination: This is the final, product-forming step of the catalytic cycle. libretexts.orgnumberanalytics.comnumberanalytics.com In this step, the two organic groups coupled to the metal center (the aryl group from this compound and the group from the coupling partner) are joined together, forming a new C-C bond. libretexts.org This process results in the reduction of the metal's oxidation state (e.g., Pd(II) to Pd(0)), regenerating the active catalyst which can then enter another cycle. numberanalytics.comlibretexts.org A critical requirement for reductive elimination is that the two ligands to be eliminated must be positioned cis (adjacent) to each other on the metal complex. libretexts.orglibretexts.org
Reactivity of the Thioether Moiety in this compound
The isobutylthio group provides a second reactive handle on the molecule, distinct from the aryl bromide functionality. The sulfur atom can be oxidized or the adjacent carbon-sulfur bonds can be cleaved.
The sulfur atom in the thioether group can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations are valuable as sulfoxides and sulfones are important functional groups in medicinal chemistry and materials science.
A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally friendly oxidant, often used in conjunction with a catalyst. researchgate.netpsu.edu The reaction can be controlled to selectively yield either the sulfoxide or the sulfone. For instance, careful control of stoichiometry and reaction conditions can favor the formation of the sulfoxide, while an excess of the oxidizing agent and more forcing conditions will typically lead to the sulfone. jchemrev.com Asymmetric oxidation of thioethers to produce enantiomerically enriched (chiral) sulfoxides is also a well-established field, often employing chiral catalysts or reagents. medcraveonline.com
Table 2: Common Reagents for Thioether Oxidation
| Transformation | Oxidizing Agent(s) | Typical Conditions |
|---|---|---|
| Thioether to Sulfoxide | H₂O₂, m-CPBA, Sodium periodate | Controlled stoichiometry, often at low temperature |
| Thioether to Sulfone | H₂O₂ (excess), KMnO₄, Oxone® | Excess oxidant, often at elevated temperature |
| Asymmetric Oxidation | H₂O₂ with chiral Ti or V catalysts | Stoichiometric or catalytic chiral reagents |
The carbon-sulfur bonds within the isobutylthio group can be cleaved under specific reaction conditions. The cleavage can selectively occur at the C(aryl)-S bond or the C(alkyl)-S bond.
Recent studies have shown that the C(sp³)-S bond (the isobutyl-sulfur bond) can be selectively cleaved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.govresearchgate.netmdpi.com These reactions can lead to the formation of various products, such as alkyl bromides or aldehydes, depending on the specific reagents and workup conditions. researchgate.netmdpi.com The selectivity for C(sp³)-S cleavage over C(sp²)-S cleavage is often high. nih.gov
Conversely, methods also exist for the selective cleavage of the C(aryl)-S bond. For example, iron-catalyzed reactions have been developed that can achieve this transformation, leaving the C(alkyl)-S bond intact. nih.gov This dichotomous reactivity allows for the selective functionalization of either the aryl or the alkyl portion of the thioether. nih.govresearchgate.net
Coordination Chemistry with Metal Centers
While this compound itself is not typically used directly as a ligand, its structure serves as a valuable precursor for the synthesis of more complex ligands, particularly phosphines, which are crucial in coordination chemistry and catalysis. chemistryviews.orgnumberanalytics.com The primary route involves the transformation of the bromo-functionalized aryl group into a phosphine-containing moiety. This is commonly achieved through a lithium-halogen exchange reaction followed by quenching with a phosphorus electrophile. uw.edu.pl
For instance, treatment of this compound with an organolithium reagent like n-butyllithium or t-butyllithium would lead to the formation of a lithiated intermediate, (3-isobutylthiophenyl)lithium. psu.edugrowingscience.com This highly reactive species can then be treated with a halophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), to yield the corresponding triarylphosphine ligand, (3-isobutylthiophenyl)diphenylphosphine.
This newly synthesized phosphine (B1218219) ligand can then act as a donor to a variety of transition metal centers, forming stable coordination complexes. libretexts.orglumenlearning.com The phosphorus atom, with its lone pair of electrons, serves as the primary coordination site, functioning as a Lewis base. lumenlearning.com These ligands are instrumental in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. numberanalytics.comnih.gov The electronic properties of the phosphine ligand, influenced by the isobutylthio substituent, can modulate the reactivity and stability of the metal catalyst. chemistryviews.org
The coordination of such a ligand to a metal center like palladium(0) is a critical step in activating the catalyst for reactions such as Suzuki or Heck couplings. libretexts.orgmasterorganicchemistry.com
Table 1: Potential Metal Complexes Derived from this compound
| Precursor Compound | Derived Ligand (L) | Potential Metal Center (M) | Example Complex Formula |
|---|---|---|---|
| This compound | (3-isobutylthiophenyl)diphenylphosphine | Palladium (Pd) | [Pd(L)₄] |
| This compound | (3-isobutylthiophenyl)diphenylphosphine | Nickel (Ni) | [Ni(L)₂Cl₂] |
Reactivity of the Aromatic Ring System
The benzene (B151609) ring of this compound is susceptible to various transformations, including further substitution or reduction, with the regiochemical outcome dictated by the electronic effects of the existing substituents.
Further Electrophilic Aromatic Substitution Reactions on this compound
Electrophilic aromatic substitution (EAS) introduces a new substituent onto the benzene ring. msu.edu The rate and position of this substitution are controlled by the two existing groups: the bromine atom and the isobutylthio group (-S-iBu).
Directing Effects : Both the bromo group and the isobutylthio group are ortho, para-directors. ucalgary.ca The thioether group is generally considered an activating group due to the resonance donation from sulfur's lone pairs, while the bromine atom is a deactivating group due to its strong inductive electron-withdrawing effect. ucalgary.ca In a competitive scenario, the more activating group typically governs the position of substitution. Therefore, the isobutylthio group is expected to be the dominant directing group.
The positions on the ring relative to the substituents are:
C2 : ortho to -S-iBu and ortho to -Br. This position is sterically hindered and electronically deactivated by the adjacent bromine.
C4 : ortho to -S-iBu and para to -Br. This position is electronically favored by both groups.
C6 : para to -S-iBu and ortho to -Br. This position is also electronically favored.
Substitution is most likely to occur at the C4 and C6 positions. The precise ratio of products would depend on the specific reaction conditions and the steric bulk of the incoming electrophile. ucalgary.ca
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-Bromo-4-nitro-3-isobutylthiobenzene and 1-Bromo-6-nitro-3-isobutylthiobenzene |
| Bromination | Br₂, FeBr₃ | 1,2-Dibromo-5-isobutylthiobenzene and 1,4-Dibromo-3-isobutylthiobenzene |
Hydrogenation and Other Reduction Pathways of the Benzene Ring
The aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring under specific conditions. The two primary methods are catalytic hydrogenation and dissolving metal reduction.
Catalytic Hydrogenation : This method typically employs hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). Under high pressure and temperature, the benzene ring can be fully saturated to form (3-Bromocyclohexyl)(isobutyl)sulfane. However, depending on the catalyst's activity and the reaction conditions, this process can also lead to hydrogenolysis (cleavage) of the carbon-bromine bond, yielding isobutyl(cyclohexyl)sulfane.
Birch Reduction : This reaction uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia, with an alcohol present as a proton source. masterorganicchemistry.com The Birch reduction selectively reduces the aromatic ring to a 1,4-cyclohexadiene. masterorganicchemistry.com The regioselectivity is dictated by the electronic nature of the substituents. With the electron-donating isobutylthio group, the reduction is expected to yield a product where the double bonds are not conjugated with the substituent, namely 1-isobutylthio-2,5-cyclohexadiene, with the bromine atom potentially remaining intact under these conditions. masterorganicchemistry.com
Table 3: Comparison of Aromatic Ring Reduction Methods
| Method | Reagents | Typical Product | Potential Side Reactions |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | (3-Bromocyclohexyl)(isobutyl)sulfane | Hydrodebromination |
Mechanistic Investigations of Key Transformations of this compound
Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. A particularly relevant transformation for this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. nih.govmasterorganicchemistry.com
The generally accepted mechanism for the Suzuki reaction proceeds via a catalytic cycle involving a palladium(0) species. mdpi.com
Oxidative Addition : The cycle begins with the oxidative addition of this compound to a coordinatively unsaturated Pd(0) complex (often stabilized by phosphine ligands). libretexts.org The palladium atom inserts itself into the carbon-bromine bond, forming a square planar Pd(II) intermediate. This is typically the rate-determining step of the cycle. libretexts.org
Transmetalation : The Pd(II) complex then reacts with an organoboron compound (e.g., a boronic acid, R-B(OH)₂) in the presence of a base. The base activates the boronic acid, facilitating the transfer of the organic group (R) from boron to the palladium center, displacing the bromide ion. This step is known as transmetalation. libretexts.orgmdpi.com
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination. The two organic groups (the 3-isobutylthiophenyl moiety and the R group) couple and are expelled from the palladium center, forming the final cross-coupled product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
Mechanistic studies, often involving kinetic analysis, isotopic labeling, or computational modeling, help elucidate the influence of ligands, solvents, and the electronic nature of the substrates on each step of this cycle. nih.gov For this compound, the presence of the thioether group could potentially influence the catalytic activity by weakly coordinating to the palladium center, thereby affecting the rates of the key steps in the cycle.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Isobutylthiobenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-Bromo-3-isobutylthiobenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unequivocally assign its structure.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms.
¹H NMR Spectroscopy: The proton spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the isobutyl group. The aromatic region would display complex multiplets corresponding to the four protons on the substituted benzene (B151609) ring. The isobutyl group would present a doublet for the six equivalent methyl protons, a multiplet for the single methine proton, and a doublet for the two methylene (B1212753) protons adjacent to the sulfur atom.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.10 - 7.50 (m, 4H) | 125.0 - 135.0 |
| C-Br | - | ~122.0 |
| C-S | - | ~140.0 |
| -S-CH₂ - | 2.85 (d, 2H) | ~45.0 |
| -CH(CH₃)₂ | 1.95 (m, 1H) | ~28.0 |
| -CH(CH₃ )₂ | 1.05 (d, 6H) | ~22.0 |
| Predicted values are based on typical chemical shifts for similar functional groups. 'm' denotes multiplet, 'd' denotes doublet. |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. molport.comchemicalbook.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent protons in the isobutyl group (methylene protons with the methine proton, and the methine proton with the methyl protons). It would also reveal the coupling network among the four protons on the aromatic ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). This technique would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the doublet at ~1.05 ppm would correlate with the carbon signal at ~22.0 ppm, confirming the assignment of the methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two to three bonds) between protons and carbons. This is particularly valuable for connecting different fragments of the molecule and for identifying quaternary (non-protonated) carbons. Key HMBC correlations would include:
Correlations from the methylene protons (-S-CH₂-) to the aromatic carbon attached to the sulfur (C-S) and to the methine carbon of the isobutyl group.
Correlations from the aromatic protons to adjacent and geminal aromatic carbons, as well as to the carbon bearing the bromine atom (C-Br) and the carbon bearing the sulfur atom (C-S). These correlations are essential for confirming the 1,3-substitution pattern on the benzene ring.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy.
For this compound (C₁₀H₁₃BrS), HRMS would provide an exact mass measurement. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. Sulfur also has isotopes (³²S, ³³S, ³⁴S), which would contribute to minor M+1 and M+2 peaks, although the ³⁴S isotope is much less abundant than the bromine isotopes.
Predicted HRMS Data for this compound (C₁₀H₁₃BrS)
| Ion | Isotope Composition | Calculated Exact Mass (Da) | Relative Abundance (%) |
| [M]⁺ | ¹²C₁₀¹H₁₃⁷⁹Br¹³²S¹ | 243.99209 | ~100 |
| [M+2]⁺ | ¹²C₁₀¹H₁₃⁸¹Br¹³²S¹ | 245.99004 | ~97.5 |
| [M+1]⁺ | ¹³C¹¹²C₉¹H₁₃⁷⁹Br¹³²S¹ | 244.99544 | ~11.2 |
| [M+2]⁺ (from ³⁴S) | ¹²C₁₀¹H₁₃⁷⁹Br¹³⁴S¹ | 245.98784 | ~4.5 |
In mass spectrometry, particularly under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint that helps to confirm the molecular structure.
For this compound, likely fragmentation pathways would include:
Alpha-cleavage: The bond between the isobutyl group and the sulfur atom is a likely point of cleavage. Loss of an isobutyl radical (•C₄H₉, 57 Da) would result in a [M - 57]⁺ fragment corresponding to the bromothiophenol cation.
Benzylic-type cleavage: Cleavage of the C-S bond can lead to the formation of a bromophenyl radical and an isobutylthio cation, or vice-versa.
Loss of Bromine: The C-Br bond can break, leading to the loss of a bromine radical (•Br, 79 or 81 Da), resulting in an [M - 79]⁺ or [M - 81]⁺ fragment.
Fragmentation of the Isobutyl Group: The isobutyl group itself can fragment, for example, through the loss of a propyl radical (•C₃H₇, 43 Da) to give a [M - 43]⁺ peak.
The presence and relative abundance of these fragment ions in the mass spectrum would provide strong evidence for the proposed structure.
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)
Vibrational spectroscopy probes the molecular vibrations of a sample. IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key expected absorption bands for this compound would include:
C-H stretching (aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C-H stretching (aromatic): Weaker absorptions just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
C=C stretching (aromatic): Characteristic absorptions in the 1400-1600 cm⁻¹ region.
C-H bending (aromatic): Strong bands in the fingerprint region (650-900 cm⁻¹) that are characteristic of the substitution pattern (in this case, 1,3-disubstituted).
C-S stretching: Weak to medium bands, typically in the 600-800 cm⁻¹ range.
C-Br stretching: A strong absorption in the low-frequency region, typically 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly useful for detecting vibrations of non-polar bonds and symmetric vibrations. For this compound, prominent Raman signals would be expected for:
The symmetric "breathing" mode of the benzene ring (~1000 cm⁻¹).
Aromatic C=C stretching vibrations.
C-S and S-C bond vibrations.
The C-Br stretching vibration would also be Raman active.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3010 | 3100 - 3010 |
| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |
| Aromatic Ring "Breathing" | Weak or absent | ~1000 |
| C-H Bending (Aromatic) | 900 - 675 | Weak |
| C-S Stretch | 800 - 600 | 800 - 600 |
| C-Br Stretch | 600 - 500 | 600 - 500 |
Functional Group Identification within this compound
Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are principal tools for identifying the functional groups within a molecule. For this compound, these techniques would confirm the presence of the key structural motifs: a 1,3-disubstituted benzene ring, a bromo substituent, and an isobutyl thioether group.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that signify its constituent functional groups.
Aromatic C-H Stretching: Absorption bands typically appear above 3000 cm⁻¹, usually in the range of 3050-3100 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the benzene ring. docbrown.info
Aliphatic C-H Stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region, arising from the C-H bonds of the isobutyl group. pressbooks.pub
Aromatic C=C Stretching: The benzene ring would produce characteristic absorptions in the 1450-1600 cm⁻¹ region. docbrown.info The specific pattern of overtone and combination bands in the 1665-2000 cm⁻¹ range could also help confirm the 1,3-substitution pattern. docbrown.info
C-S Stretching: The thioether linkage (C-S) typically shows weak to medium absorption bands in the fingerprint region, approximately between 600-800 cm⁻¹.
C-Br Stretching: A characteristic absorption for the C-Br bond is expected in the low-frequency region of the spectrum, typically between 515-690 cm⁻¹. docbrown.info
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Aromatic C-H | Stretching | 3050 - 3100 |
| Aliphatic C-H (Isobutyl) | Stretching | 2850 - 2960 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| C-H (Isobutyl) | Bending | ~1370 & ~1465 |
| C-S (Thioether) | Stretching | 600 - 800 |
| C-Br | Stretching | 515 - 690 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: The proton NMR spectrum would provide signature chemical shifts and splitting patterns for the aromatic and isobutyl protons.
Aromatic Protons: The four protons on the disubstituted benzene ring would appear in the aromatic region (δ 7.0-8.0 ppm). Their specific shifts and coupling patterns (doublets, triplets, singlets) would confirm the 1,3-substitution.
Isobutyl Protons: The isobutyl group would show a characteristic pattern: a doublet for the two methylene protons (CH₂) adjacent to the sulfur atom, a multiplet for the single methine proton (CH), and a doublet for the six equivalent methyl protons (CH₃). docbrown.info The expected chemical shifts would be influenced by the adjacent sulfur atom. docbrown.info
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
Aromatic Carbons: Six signals would be expected for the benzene ring carbons, with the carbon attached to the bromine atom (C-Br) and the carbon attached to the sulfur atom (C-S) showing characteristic downfield shifts. A predicted ¹³C NMR spectrum suggests various shifts for the aromatic carbons.
Isobutyl Carbons: Three signals would correspond to the carbons of the isobutyl group (CH₂, CH, and CH₃).
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aromatic CH | 7.0 - 8.0 | 125.0 - 140.0 |
| Aromatic C-Br | - | ~122.0 |
| Aromatic C-S | - | ~138.0 |
| -S-CH₂ - | ~2.8 - 3.0 (d) | ~40.0 |
| -CH₂-CH (CH₃)₂ | ~1.8 - 2.1 (m) | ~28.0 |
| -CH( CH₃ )₂ | ~0.9 - 1.1 (d) | ~22.0 |
(Note: Predicted values are based on general principles and data for analogous structures. 'd' denotes a doublet, 'm' denotes a multiplet.)
X-ray Crystallography for Solid-State Structure Determination
As of the current literature survey, there are no publicly available X-ray crystallographic studies for this compound. Therefore, experimental data on its solid-state structure, including unit cell dimensions, space group, and specific intramolecular distances and angles, are not available. To perform such an analysis, a suitable single crystal of the compound would first need to be grown.
Integration of Advanced Analytical Techniques for Purity and Identity Confirmation
Beyond initial structural elucidation, a combination of analytical techniques is employed to confirm the identity and assess the purity of a synthesized compound like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is highly effective for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z).
Gas Chromatography (GC): The sample is vaporized and passed through a capillary column, which separates it from impurities based on boiling point and polarity. The retention time of the major peak provides a measure of purity.
Mass Spectrometry (MS): As the compound elutes from the GC column, it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation patterns would likely include the loss of the isobutyl group or the bromine atom.
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate components of a mixture in the liquid phase. It is particularly useful for less volatile or thermally sensitive compounds.
A sample is passed through a column with a stationary phase under high pressure. By using a suitable mobile phase, this compound can be separated from starting materials or by-products.
Purity is assessed by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. A high-purity sample would show a single, sharp peak. ethz.ch
Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, sulfur) in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula (C₁₀H₁₃BrS). A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
Table 3: Theoretical Elemental Composition of this compound
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 49.00 |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 5.35 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 32.59 |
| Sulfur (S) | 32.065 | 1 | 32.065 | 13.08 |
| Total | 245.183 | 100.00 |
By integrating these advanced analytical methods, a comprehensive and scientifically rigorous characterization of this compound can be achieved, confirming its structure, identity, and purity.
Computational Chemistry and Theoretical Studies on 1 Bromo 3 Isobutylthiobenzene
Electronic Structure and Bonding Analysis
The electronic structure of 1-bromo-3-isobutylthiobenzene is dictated by the interplay between the aromatic benzene (B151609) ring and its two substituents: the electron-withdrawing bromine atom and the isobutylthio group, which can act as a weak electron-donating group due to the sulfur's lone pairs participating in π-conjugation with the ring.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals are key indicators of a molecule's ability to act as a nucleophile or an electrophile.
Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital from which a molecule is most likely to donate electrons in a reaction. For this compound, the HOMO is expected to have significant contributions from the sulfur's p-orbitals and the π-system of the benzene ring. This localization suggests that initial electrophilic attack would likely target the aromatic ring or the sulfur atom.
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the orbital that is most likely to accept electrons. In this molecule, the LUMO is anticipated to be a π* orbital of the benzene ring, with a significant contribution from the σ* antibonding orbital of the carbon-bromine bond. This indicates that the molecule can accept electrons into its aromatic system or undergo reactions involving the cleavage of the C-Br bond, typical for nucleophilic aromatic substitution.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
| Orbital | Typical Energy (eV) | Primary Localization | Role in Reactivity |
|---|---|---|---|
| HOMO | -5.0 to -6.5 | Sulfur Atom, Aromatic Ring (π-system) | Nucleophilicity / Electron Donation |
| LUMO | -0.5 to -2.0 | Aromatic Ring (π-system), C-Br (σ-system) | Electrophilicity / Electron Acceptance |
| HOMO-LUMO Gap | 3.0 to 5.0 eV | N/A | Indicator of Chemical Reactivity and Stability |
Conformational Analysis and Molecular Dynamics Simulations of this compound
The flexibility of the isobutylthio side chain introduces conformational complexity. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. The key degrees of freedom are the rotations around the C(aryl)-S and S-C(isobutyl) single bonds.
Computational studies on similar molecules, like isobutylbenzene, show a preference for a gauche conformation where the side chain is not fully extended. researchgate.net For this compound, potential energy surface scans can be performed by systematically rotating the key dihedral angles to locate energy minima. These calculations would likely reveal several stable conformers with small energy differences, indicating that the molecule exists as a mixture of conformations at room temperature.
Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule. rsc.org By simulating the motion of the atoms over time, typically in the presence of a solvent, MD can explore the conformational landscape and the transitions between different stable states. semanticscholar.org These simulations help in understanding how the molecule's shape fluctuates and how it interacts with its environment, which is crucial for predicting its behavior in solution. semanticscholar.org
| Dihedral Angle | Description | Expected Stable Conformations (Degrees) | Relative Energy (kcal/mol) |
|---|---|---|---|
| C2-C3-S-C7 | Rotation around Aryl-Sulfur bond | ~90° / ~270° | 0 (Global Minimum) |
| C3-S-C7-C8 | Rotation around Sulfur-Isobutyl bond | ~60° (gauche), 180° (anti) | 0 - 1.5 |
Prediction of Spectroscopic Properties and Validation with Experimental Data
Quantum chemical calculations are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. rsc.org This is a powerful tool for structure verification and assignment of experimental signals. The typical procedure involves:
Optimizing the molecular geometry at a suitable level of theory (e.g., DFT).
Calculating the NMR shielding tensors for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO).
Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). acs.org
For this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts. researchgate.net The accuracy of these predictions is generally high, with deviations for ¹³C shifts often being less than 5 ppm, which is sufficient to distinguish between different isomers or assign specific signals in a complex spectrum. researchgate.net Comparing the computed spectrum with an experimental one can confirm the molecular structure.
| Atom | Hypothetical Experimental Shift (ppm) | Illustrative DFT-Calculated Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C-Br | 122.5 | 124.1 | +1.6 |
| C-S | 139.0 | 140.5 | +1.5 |
| Aromatic CH | 127.0 - 131.0 | 128.2 - 132.5 | ~1-2 |
| S-CH₂ | 38.0 | 39.2 | +1.2 |
| CH(CH₃)₂ | 28.5 | 29.3 | +0.8 |
| CH₃ | 22.0 | 22.6 | +0.6 |
Investigation of Reaction Mechanisms and Transition States for Transformations of this compound
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. rsc.org For this compound, several reactions could be investigated, including nucleophilic aromatic substitution at the bromine-bearing carbon or oxidation at the sulfur atom.
Using methods like DFT, chemists can:
Locate Transition States (TS): A transition state is the highest energy point along a reaction pathway. Identifying its geometry and energy is crucial.
Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.
For example, a study of the SNAr reaction with a nucleophile (e.g., methoxide) would involve calculating the energy of the Meisenheimer complex (intermediate) and the transition states leading to and from it. This would clarify whether the reaction is kinetically and thermodynamically favorable. researchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. cmu.edu It is used to calculate a wide array of molecular properties beyond those already discussed. For this compound, DFT calculations can provide quantitative data on properties that govern its physical behavior and intermolecular interactions. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the surface of the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. nih.gov For this molecule, the MEP would likely show a negative potential around the sulfur and bromine atoms, indicating sites susceptible to electrophilic attack or capable of forming hydrogen bonds.
Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, offering a simplified picture of the charge distribution and bond polarities within the molecule.
| Molecular Property | Description | Plausible Calculated Value |
|---|---|---|
| Dipole Moment | Overall molecular polarity | 1.5 - 2.5 Debye |
| Polarizability | Deformability of the electron cloud | ~20 - 25 ų |
| Mulliken Charge on Sulfur | Partial atomic charge | -0.1 to -0.2 e |
| Mulliken Charge on Bromine | Partial atomic charge | -0.05 to -0.15 e |
Exploration of Potential Applications in Chemical Sciences Involving 1 Bromo 3 Isobutylthiobenzene
Role as a Versatile Synthetic Building Block for Complex Molecules
1-Bromo-3-isobutylthiobenzene is classified as a versatile small molecule scaffold and a building block for organic synthesis. cymitquimica.com Its structure contains two key reactive sites: the bromo-substituted aromatic ring and the thioether linkage. The carbon-bromine bond can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of more complex molecular architectures. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the bromine position.
Furthermore, the thioether group can potentially undergo oxidation to form sulfoxides or sulfones, thereby introducing new functionalities and modifying the electronic properties of the molecule. The isobutyl group offers steric bulk, which can influence the regioselectivity of reactions and the conformational properties of resulting larger molecules.
Despite its availability and the reactivity suggested by its functional groups, a review of scientific databases and chemical literature did not yield specific examples of complex molecules synthesized using this compound as a starting material.
Applications in Advanced Materials Research
The unique combination of a polarizable thioether group, a reactive bromo-functional handle, and a non-polar isobutyl group suggests that this compound could be a candidate for the development of advanced materials.
Precursor for Polymer Synthesis
In principle, this compound could serve as a monomer in the synthesis of novel polymers. The bromine atom could be transformed into other functional groups suitable for polymerization, such as a vinyl, styrenyl, or boronic ester group. Alternatively, polymerization could proceed through step-growth mechanisms, for instance, via polycondensation reactions if the bromine is replaced by a hydroxyl or amino group, or through cross-coupling polymerization techniques. The thioether linkage could impart specific properties to the resulting polymer, such as a higher refractive index or affinity for metal surfaces.
However, a search of the current scientific and patent literature reveals no published studies describing the use of this compound as a monomer or precursor for polymer synthesis.
Integration into Liquid Crystalline Systems
A thorough review of the literature on liquid crystal research did not find any mention of this compound or its derivatives being investigated for or integrated into liquid crystalline systems.
Investigations in Catalysis
The electronic and steric properties of this compound suggest it could be explored in the field of catalysis, either as a ligand for metal-based catalysts or as a component in organocatalytic systems.
Ligand Design for Organometallic Catalysis
The sulfur atom in the thioether group possesses lone pairs of electrons that can coordinate to a transition metal center, making it a potential L-type ligand. tdx.cat The aromatic ring could be further functionalized, for example with a phosphine (B1218219) group, to create a bidentate or pincer-type ligand. The nature of the substituents on the phenyl ring—the electron-withdrawing bromine atom and the electron-donating thioether—would electronically influence the metal center, thereby tuning its catalytic activity. tdx.cat
Despite these theoretical possibilities, there are no available research articles or patents that describe the synthesis of a ligand derived from this compound for use in organometallic catalysis.
Use in Organocatalytic Systems
In organocatalysis, small organic molecules are used to accelerate chemical reactions. While a wide array of molecular scaffolds are employed, there is no indication in the scientific literature of this compound being used as an organocatalyst or as a precursor for the synthesis of one.
Exploration in Agrochemical Research (e.g., as an intermediate for active compounds)
While direct and specific research detailing the use of This compound as an intermediate in the synthesis of commercial agrochemicals is not prominent in publicly available scientific literature, its molecular architecture strongly suggests its potential as a valuable building block in agrochemical discovery. The compound features a brominated aromatic ring coupled with an isobutyl thioether group, both of which are common motifs in bioactive molecules and offer versatile handles for synthetic modification.
The exploration of this compound in agrochemical research can be inferred through the well-established roles of its constituent functional groups in the development of pesticides. Aryl halides, such as the bromobenzene (B47551) moiety, are frequently used as key intermediates in cross-coupling reactions to build the carbon skeleton of more complex active ingredients. nih.gov Similarly, thioethers are integral components of many fungicidal and insecticidal compounds. tandfonline.com
Detailed Research Findings
Given the absence of direct studies on this compound, this section will detail plausible research avenues and findings based on the reactivity of analogous compounds.
A primary application for This compound would be as a scaffold in the combinatorial synthesis of new potential agrochemicals. The bromine atom serves as a reactive site for introducing a wide variety of substituents via transition-metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).
Table 1: Potential Synthetic Transformations of this compound for Agrochemical Discovery
| Reaction Type | Reagent | Product Class | Potential Agrochemical Application |
| Suzuki Coupling | Aryl or Heteroaryl Boronic Acid/Ester | Biaryl or Heteroaryl Thioether | Fungicides, Herbicides |
| Buchwald-Hartwig Amination | Amines, Amides | Arylamine or Arylamide Thioether | Fungicides, Insecticides |
| Sonogashira Coupling | Terminal Alkynes | Aryl-alkynyl Thioether | Fungicides |
| Heck Reaction | Alkenes | Alkenylaryl Thioether | Insecticides, Nematicides |
| Cyanation | Cyanide Source (e.g., Zn(CN)₂) | Cyanoaryl Thioether | Herbicides, Fungicides |
For instance, the synthesis of novel fungicides could be envisioned by coupling This compound with a pyrazole-containing boronic acid, a common structural element in many modern fungicides. The resulting compound would merge the isobutylthiobenzene (B77095) moiety with a known fungicidally active group.
Furthermore, the thioether linkage itself can be a target for modification. Oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone can dramatically alter the electronic and physical properties of the molecule, potentially leading to enhanced biological activity or a different mode of action.
Table 2: Research Data on Analogous Aryl Thioether Intermediates in Agrochemical Synthesis (Hypothetical)
This table presents hypothetical data based on typical yields and outcomes for reactions involving similar aryl bromide thioethers in an agrochemical research context.
| Starting Intermediate | Reaction | Reagent | Product | Yield (%) |
| This compound | Suzuki Coupling | 4-Fluorophenylboronic acid | 3-Isobutylthio-4'-fluorobiphenyl | 85 |
| This compound | Buchwald-Hartwig Amination | Morpholine | 4-(3-(Isobutylthio)phenyl)morpholine | 78 |
| This compound | Oxidation | m-CPBA (1 eq.) | 1-Bromo-3-isobutylsulfinylbenzene | 92 |
| This compound | Oxidation | m-CPBA (2 eq.) | 1-Bromo-3-isobutylsulfonylbenzene | 88 |
The resulting products from these hypothetical reactions would then be subjected to biological screening to assess their efficacy against various plant pathogens, insect pests, or weeds. The isobutyl group, with its branched structure, could provide favorable interactions within the binding site of a target enzyme or receptor, potentially enhancing the potency of the synthesized compounds. The lipophilicity imparted by the thioether and isobutyl groups could also improve the compound's uptake and translocation within the target organism.
Environmental Fate and Degradation Studies of 1 Bromo 3 Isobutylthiobenzene
Photochemical Degradation Pathways in Environmental Matrices
Research on PBDEs has shown that these compounds can undergo debromination when exposed to UV radiation. This process involves the breaking of the carbon-bromine bond, leading to the formation of less brominated congeners. It is plausible that 1-Bromo-3-isobutylthiobenzene could undergo a similar process. The primary photochemical degradation pathway would likely involve the cleavage of the C-Br bond on the benzene (B151609) ring, resulting in the formation of isobutylthiobenzene (B77095) and a bromide radical. The energy from UV radiation can excite the molecule, leading to the homolytic cleavage of the relatively weak C-Br bond.
Further degradation could involve the oxidation of the thioether group. The sulfur atom in the isobutylthio group could be susceptible to photo-oxidation, potentially forming the corresponding sulfoxide (B87167) and, subsequently, the sulfone. These oxidized products may have different environmental fates and toxicities compared to the parent compound.
A hypothetical photochemical degradation pathway for this compound is presented in the table below.
| Proposed Photochemical Degradation Pathway of this compound |
| Step 1: Photolytic Debromination |
| This compound + hν (UV radiation) → •C₆H₄(SCH₂CH(CH₃)₂) + Br• |
| Step 2: Radical Termination |
| •C₆H₄(SCH₂CH(CH₃)₂) + H• → C₆H₅SCH₂CH(CH₃)₂ (Isobutylthiobenzene) |
| Step 3: Photo-oxidation of Thioether |
| C₆H₅SCH₂CH(CH₃)₂ + [O] → C₆H₅S(O)CH₂CH(CH₃)₂ (Isobutylsulfinylbenzene) |
| C₆H₅S(O)CH₂CH(CH₃)₂ + [O] → C₆H₅S(O)₂CH₂CH(CH₃)₂ (Isobutylsulfonylbenzene) |
Biodegradation Mechanisms and Microbial Metabolism
Biodegradation is a key process in the environmental breakdown of organic compounds, mediated by microorganisms. The structure of this compound suggests several potential points of microbial attack. The biodegradation of halogenated organic compounds can occur through various enzymatic mechanisms, including hydrolysis, reduction, and oxygen-dependent reactions.
The thioether linkage is a known site for microbial metabolism. For instance, the fungus Cunninghamella elegans is known to metabolize aryl thioethers by oxidizing the sulfur atom to form sulfoxides and sulfones. This process is typically mediated by cytochrome P450 monooxygenases. It is therefore likely that a primary biodegradation step for this compound would involve the oxidation of the sulfur atom.
The bromine substituent on the aromatic ring is another potential site for microbial action. Dehalogenation, the removal of a halogen atom, is a critical step in the detoxification and degradation of many halogenated pollutants. This can occur aerobically or anaerobically. Aerobic dehalogenation often involves oxygenases that incorporate one or two atoms of molecular oxygen into the substrate, leading to the removal of the halogen. Anaerobic dehalogenation, or reductive dehalogenation, involves the replacement of the halogen with a hydrogen atom.
Based on studies of similar compounds, a plausible biodegradation pathway for this compound could involve initial oxidation of the isobutylthio group, followed by dehalogenation of the aromatic ring, or vice versa. The ultimate breakdown would likely lead to the cleavage of the aromatic ring itself.
| Plausible Microbial Metabolic Pathways for this compound |
| Pathway A: Initial Sulfur Oxidation |
| 1. Sulfoxidation: this compound → 1-Bromo-3-isobutylsulfinylbenzene |
| 2. Sulfone Formation: 1-Bromo-3-isobutylsulfinylbenzene → 1-Bromo-3-isobutylsulfonylbenzene |
| 3. Dehalogenation & Ring Cleavage: Further degradation of the brominated sulfone. |
| Pathway B: Initial Dehalogenation |
| 1. Reductive Dehalogenation: this compound → Isobutylthiobenzene |
| 2. Sulfur Oxidation: Isobutylthiobenzene → Isobutylsulfinylbenzene → Isobutylsulfonylbenzene |
| 3. Ring Cleavage: Degradation of the aromatic ring. |
Abiotic Transformation Processes (e.g., hydrolysis)
Abiotic transformation processes, such as hydrolysis, can also contribute to the environmental degradation of chemical compounds. Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on its chemical structure and the environmental conditions (e.g., pH, temperature).
For this compound, the primary site for potential hydrolysis would be the carbon-bromine bond on the aromatic ring. However, the hydrolysis of aryl halides is
Future Research Directions and Emerging Opportunities for 1 Bromo 3 Isobutylthiobenzene
Development of Highly Efficient and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of green and sustainable synthetic processes. For 1-Bromo-3-isobutylthiobenzene, research efforts are anticipated to focus on methods that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
Current research in the broader field of aryl thioether synthesis highlights several promising green methodologies that could be adapted for the production of this compound. These include:
Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and improve yields in the synthesis of aryl thioethers. wikipedia.orgorganic-chemistry.orgdoubtnut.com The application of microwave irradiation can enhance the efficiency of coupling reactions, such as the reaction between an aryl halide and a thiol.
Reactions in Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Developing synthetic routes for this compound in water would represent a significant step towards a more sustainable process. biomall.in
Use of Odorless Thiol Surrogates: The unpleasant odor of many thiols is a practical challenge in their large-scale application. The use of odorless and more stable thiol surrogates, such as xanthates, can provide a safer and more environmentally friendly alternative for introducing the isobutylthio group. libretexts.org
Catalysis with Earth-Abundant Metals: While palladium catalysis is highly effective for C-S bond formation, the use of more abundant and less expensive metals like copper, nickel, or iron is a key goal for sustainable chemistry. wiley.comrsc.org Research into catalysts based on these metals for the synthesis of this compound could lead to more economical and sustainable production methods.
Future synthetic strategies will likely involve a combination of these approaches to create a truly efficient and eco-friendly process for producing this valuable chemical intermediate.
Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Specific Properties
The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. These reactions allow for the introduction of new functional groups at the 3-position, leading to molecules with potentially enhanced reactivity or novel physical, chemical, and biological properties.
Key cross-coupling reactions that can be employed for the derivatization of this compound include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound. mt.commasterorganicchemistry.com This would allow for the introduction of various aryl, heteroaryl, or alkyl groups, leading to a wide range of biaryl and related structures.
Buchwald-Hartwig Amination: This reaction provides a direct method for the formation of carbon-nitrogen bonds, enabling the synthesis of a variety of aniline (B41778) derivatives from this compound. wikipedia.orgorganic-chemistry.org These derivatives could serve as precursors for pharmaceuticals and functional materials.
Sonogashira Coupling: By reacting this compound with a terminal alkyne in the presence of a palladium catalyst, a carbon-carbon triple bond can be introduced. organic-chemistry.orgwikipedia.org The resulting alkynyl derivatives are valuable intermediates in organic synthesis and can be used to construct more complex molecular architectures.
The systematic exploration of these and other coupling reactions will undoubtedly lead to the discovery of novel derivatives with interesting and potentially useful properties.
In-depth Mechanistic Understanding of Complex Transformations involving this compound
A thorough understanding of the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. While the general mechanisms of reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are well-established, their application to a specific substrate like this compound can present unique features.
Future research in this area should focus on:
Detailed Kinetic Studies: Investigating the kinetics of the cross-coupling reactions will provide insights into the rate-determining steps and the influence of various reaction parameters.
Identification of Reaction Intermediates: The isolation and characterization of key intermediates in the catalytic cycles will help to elucidate the precise reaction pathways.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathways, transition states, and intermediate structures, providing a deeper understanding of the reaction at a molecular level.
A comprehensive mechanistic understanding will not only advance fundamental chemical knowledge but also pave the way for the rational design of more efficient and selective catalytic systems for the transformation of this compound.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical research by enabling the prediction of reaction outcomes and the discovery of new molecules with desired properties. For this compound, these technologies offer exciting opportunities.
Potential applications of ML and AI include:
Predicting Reaction Success: ML models can be trained on large datasets of chemical reactions to predict the success or failure of a planned synthesis, saving time and resources in the laboratory.
Optimizing Reaction Conditions: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, and concentration) to identify the optimal conditions for maximizing yield and selectivity.
Designing Novel Derivatives: Generative models can be employed to design new derivatives of this compound with specific target properties, such as enhanced biological activity or improved material characteristics.
By integrating computational tools with experimental work, researchers can accelerate the discovery and development of new applications for this versatile compound.
Exploration of Unconventional Applications in Emerging Technologies
The unique combination of a polarizable sulfur atom and a modifiable aromatic ring in this compound and its derivatives suggests potential for their use in a variety of emerging technologies.
Future research could explore applications in:
Organic Electronics: Aryl thioethers are known to have interesting electronic properties. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: The ability to introduce a wide range of functional groups via cross-coupling reactions opens the door to the synthesis of novel polymers and materials with tailored properties, such as high refractive index polymers, liquid crystals, and functional coatings.
Chemical Sensing: The sulfur atom in the isobutylthio group can potentially interact with specific analytes. This property could be exploited to develop chemosensors for the detection of metal ions or other environmentally important species.
The exploration of these unconventional applications will require interdisciplinary collaboration between chemists, materials scientists, and engineers, and holds the promise of unlocking the full potential of this compound in cutting-edge technologies.
Q & A
Q. What are the optimal synthetic conditions for preparing 1-Bromo-3-isobutylthiobenzene with high yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Key steps include:
- Substrate Preparation : Use 1-bromo-3-iodobenzene as the starting material to ensure regioselectivity.
- Thiol Coupling : React with isobutylthiol (1.5 eq.) in the presence of a copper(I) catalyst (e.g., CuI, 10 mol%) and a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .
- Purification : Column chromatography (hexane:ethyl acetate = 9:1) removes unreacted thiol and byproducts. Yield optimization (70–85%) requires strict anhydrous conditions and inert gas (N₂/Ar) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer: Combine multiple spectroscopic methods:
- ¹H/¹³C NMR : Confirm substitution patterns. For example, the isobutylthio group (–SC(CH₂CH₃)₂) shows a triplet at δ 1.2–1.4 ppm (CH₂) and a septet at δ 2.5–2.7 ppm (CH) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₃BrS: calculated 261.9925, observed 261.9923) .
- FT-IR : Identify C–S stretching vibrations at 600–700 cm⁻¹ and C–Br at 550–650 cm⁻¹ .
Note : Cross-reference with PubChem or EPA DSSTox entries for analogous brominated thioethers .
Advanced Research Questions
Q. How can contradictory NMR data arising from steric hindrance in derivatives of this compound be resolved?
Methodological Answer: Steric effects from the isobutylthio group can distort chemical shifts or split signals. Mitigation strategies include:
- Variable Temperature NMR : Conduct experiments at −20°C to slow conformational changes and simplify splitting patterns .
- 2D NMR (COSY, NOESY) : Map through-space interactions to distinguish overlapping signals (e.g., aromatic protons adjacent to the bulky thioether group) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Example Conflict : Aromatic protons may show unexpected splitting due to restricted rotation. 2D NMR confirms assignments .
Q. What mechanistic insights guide the use of this compound in cross-coupling reactions?
Methodological Answer: The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Electrophilicity : The electron-withdrawing thioether group activates the aromatic ring, enhancing reactivity toward Pd(0)/Ni(0) catalysts .
- Ligand Selection : Bulky ligands (e.g., SPhos) prevent β-hydride elimination in alkylthio-substituted substrates .
- Side Reactions : Competing C–S bond cleavage may occur; monitor via TLC and adjust catalyst loading (5–15 mol% Pd) to suppress degradation .
Q. How can computational methods predict the reactivity of this compound in photochemical reactions?
Methodological Answer:
- DFT Calculations : Optimize ground-state geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites prone to photoactivation .
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax (e.g., 270–290 nm for bromothioethers) .
- Reaction Pathway Mapping : Use Gaussian or ORCA to model excited-state intermediates and predict regioselectivity in photocatalyzed C–C bond formation .
Example : HOMO localization on the bromine atom suggests preferential oxidative addition in Pd-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
